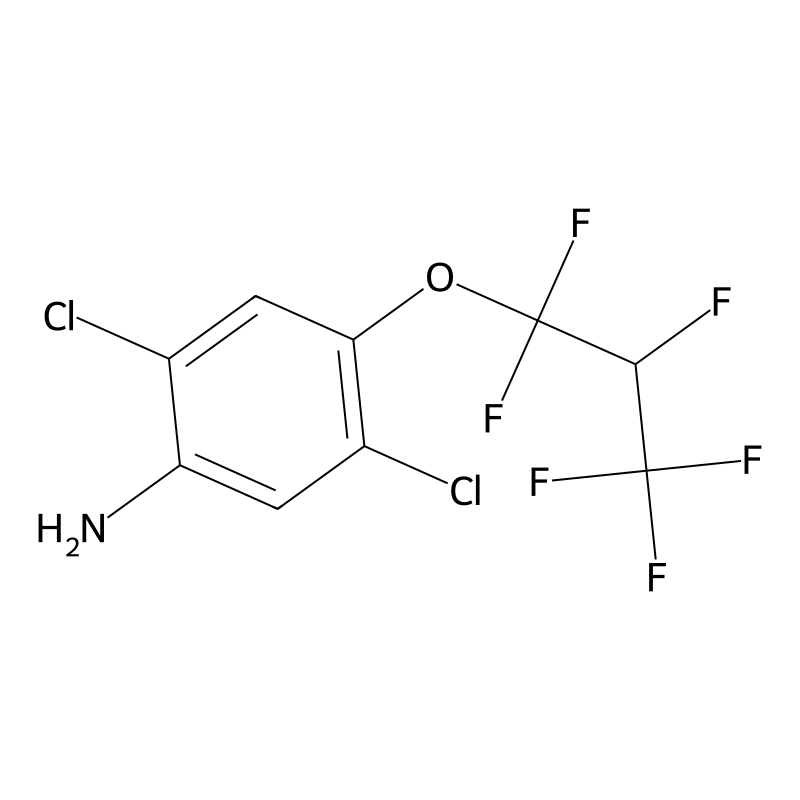2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimycotic Compositions
Scientific Field: This compound is used in the field of Pharmaceutical Sciences .
Application Summary: “2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline” can be used in antimycotic compositions to treat mycotic infections in humans and animals . These compositions can be used to combat a variety of fungal infections.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a chemical compound with the molecular formula and a molecular weight of 328.04 g/mol. This compound features a dichloro substitution on the benzene ring and a hexafluoropropoxy group, which contributes to its unique properties. It is characterized by low solubility in water and moderate solubility in organic solvents, indicating its potential utility in various chemical applications .
There is no scientific literature available on the mechanism of action of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Without knowledge of its intended use or biological activity, it is impossible to speculate on its mechanism within a biological system.
- Chlorine atoms: Chlorine substitution can introduce skin and respiratory irritation hazards.
- Fluorine atoms: The presence of fluorine atoms suggests potential issues with chemical waste disposal due to environmental persistence.
The reactivity of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline can be attributed to its functional groups. The aniline moiety can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group. Additionally, the chlorine atoms can participate in nucleophilic substitution reactions under appropriate conditions. The hexafluoropropoxy group may also engage in reactions typical of ethers and esters, such as hydrolysis or transesterification .
Research indicates that 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline exhibits biological activity as an antimicrobial agent. It has been studied for its potential use in treating mycotic infections due to its ability to inhibit fungal growth. Furthermore, it has shown inhibitory effects on certain cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism in humans .
The synthesis of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves multi-step organic reactions:
- Chlorination: The starting material (aniline derivative) undergoes chlorination at the 2 and 5 positions using chlorine gas or chlorinating agents.
- Formation of Hexafluoropropoxy Group: This step may involve the reaction of an appropriate hexafluoropropanol derivative with the chlorinated aniline under acidic or basic conditions.
- Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .
This compound has several applications:
- Antimicrobial Agent: Used in formulations for treating fungal infections.
- Intermediates in Organic Synthesis: Serves as a building block for more complex organic molecules.
- Research: Utilized in studies related to drug metabolism due to its interaction with cytochrome P450 enzymes .
Studies have shown that 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline interacts with specific cytochrome P450 enzymes. Its inhibition of CYP1A2 and CYP2C9 suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. Understanding these interactions is crucial for assessing safety profiles in therapeutic contexts .
Several compounds share structural similarities with 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloroaniline | Chlorine substitution on aniline | Simpler structure without fluorinated groups |
| 2-Chloro-4-(trifluoromethyl)aniline | Trifluoromethyl group instead of hexafluoropropoxy | Different fluorinated substituent |
| 4-Amino-2-chlorophenol | Amino group on the para position | Lacks fluorinated groups but retains biological activity |
| 4-(Hexafluoropropyl)aniline | Hexafluoropropyl substitution | Different functional group leading to distinct properties |
The uniqueness of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline lies in its specific combination of halogenated and fluorinated groups that enhance its biological activity and chemical reactivity compared to similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Use Classification
PFAS (per- and polyfluoroalkyl substances) -> OECD Category








